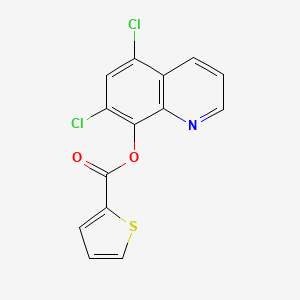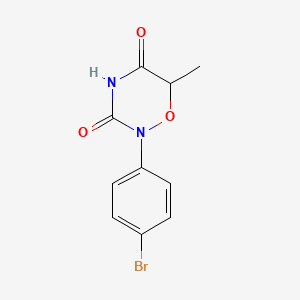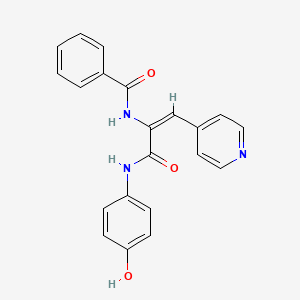![molecular formula C20H19N3O2 B10813262 1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B10813262.png)
1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-343828 ist eine chemische Verbindung, die hauptsächlich in der biochemischen Forschung verwendet wird.
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für WAY-343828 umfassen mehrere Schritte. Typischerweise beginnt die Synthese mit der Auswahl geeigneter Ausgangsmaterialien, die dann einer Reihe von chemischen Reaktionen unterzogen werden, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, werden sorgfältig gesteuert, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen und ihre Optimierung auf Kosteneffizienz und Effizienz umfassen.
Analyse Chemischer Reaktionen
WAY-343828 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zum Ersatz bestimmter funktioneller Gruppen führen können.
Wissenschaftliche Forschungsanwendungen
WAY-343828 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen Syntheseprozessen verwendet. In der Biologie wird es auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum untersucht. In der Medizin wird WAY-343828 auf sein Potenzial zur Behandlung verschiedener Krankheiten und Zustände untersucht. Darüber hinaus hat es Anwendungen in der Industrie, wo es bei der Entwicklung neuer Materialien oder als Bestandteil in verschiedenen chemischen Prozessen verwendet werden kann.
Wirkmechanismus
Der Wirkmechanismus von WAY-343828 beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen innerhalb biologischer Systeme. Es kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und dem Kontext, in dem WAY-343828 verwendet wird, variieren.
Wirkmechanismus
The mechanism of action of WAY-343828 involves its interaction with specific molecular targets and pathways within biological systems. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which WAY-343828 is used.
Vergleich Mit ähnlichen Verbindungen
WAY-343828 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen können andere biochemische Forschungsmittel mit ähnlichen Strukturen oder Aktivitäten umfassen. Einige ähnliche Verbindungen sind WAY-324728 und WAY-312858, die ebenfalls in der biochemischen Forschung verwendet werden .
Eigenschaften
Molekularformel |
C20H19N3O2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-5-3-2-4-18(19)23-20(24)22-17-8-6-15(7-9-17)14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
XHKIIDLZLIYVCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(8-Hydroxyquinolin-7-YL)(4-methoxyphenyl)methyl]benzamide](/img/structure/B10813184.png)
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide](/img/structure/B10813191.png)

![N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide](/img/structure/B10813202.png)

![N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide](/img/structure/B10813211.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10813223.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B10813244.png)


![N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B10813254.png)
![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B10813267.png)
